Cas no 94170-67-9 (4-chloro-6-(chloromethyl)-2-ethylpyrimidine)

4-Chloro-6-(chloromethyl)-2-ethylpyrimidine is a versatile pyrimidine derivative characterized by its reactive chloro and chloromethyl functional groups. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of two electrophilic sites enables selective functionalization, facilitating the construction of complex heterocyclic frameworks. Its stability under standard conditions and compatibility with a range of reaction conditions make it a practical choice for multi-step synthetic routes. The ethyl substituent at the 2-position further enhances its utility by influencing reactivity and selectivity in subsequent transformations. This compound is commonly employed in research and industrial applications requiring precise molecular modifications.
4-chloro-6-(chloromethyl)-2-ethylpyrimidine structure
94170-67-9 structure
Product Name:4-chloro-6-(chloromethyl)-2-ethylpyrimidine
CAS No:94170-67-9
MF:C7H8Cl2N2
MW:191.057819366455
MDL:MFCD11558072
CID:4343386
PubChem ID:33781667
Update Time:2025-06-09

4-chloro-6-(chloromethyl)-2-ethylpyrimidine Chemical and Physical Properties

Names and Identifiers

    • Pyrimidine, 4-chloro-6-(chloromethyl)-2-ethyl-
    • 4-chloro-6-(chloromethyl)-2-ethylpyrimidine
    • AKOS006316536
    • Z1198334508
    • 94170-67-9
    • DB-426445
    • DTXSID801261922
    • EN300-2967096
    • MDL: MFCD11558072
    • Inchi: 1S/C7H8Cl2N2/c1-2-7-10-5(4-8)3-6(9)11-7/h3H,2,4H2,1H3
    • InChI Key: IFPNQTDNYGOIAK-UHFFFAOYSA-N
    • SMILES: C1(CC)=NC(CCl)=CC(Cl)=N1

Computed Properties

  • Exact Mass: 190.0064537Da
  • Monoisotopic Mass: 190.0064537Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 121
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 25.8Ų

4-chloro-6-(chloromethyl)-2-ethylpyrimidine Pricemore >>

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Additional information on 4-chloro-6-(chloromethyl)-2-ethylpyrimidine

4-Chloro-6-(Chloromethyl)-2-Ethylpyrimidine: An Overview of Its Properties, Applications, and Recent Research

4-Chloro-6-(chloromethyl)-2-ethylpyrimidine (CAS No. 94170-67-9) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and agrochemicals. This pyrimidine derivative is characterized by its unique structural features, which include a chloromethyl group and an ethyl substituent, making it a valuable building block for the synthesis of more complex molecules.

The chemical structure of 4-chloro-6-(chloromethyl)-2-ethylpyrimidine consists of a pyrimidine ring with a chlorine atom at the 4-position, a chloromethyl group at the 6-position, and an ethyl group at the 2-position. These functional groups contribute to its reactivity and versatility in various chemical reactions. The presence of the chloromethyl group, in particular, allows for facile substitution reactions, making it an attractive intermediate in the synthesis of pharmaceuticals and agrochemicals.

Recent research has highlighted the potential applications of 4-chloro-6-(chloromethyl)-2-ethylpyrimidine in drug discovery and development. For instance, studies have shown that derivatives of this compound exhibit potent antiviral and antibacterial activities. One notable example is its use in the synthesis of antiviral agents targeting RNA viruses, such as influenza and coronaviruses. The chloromethyl group can be readily modified to introduce functional groups that enhance the compound's biological activity and selectivity.

In addition to its pharmaceutical applications, 4-chloro-6-(chloromethyl)-2-ethylpyrimidine has also found use in the development of agrochemicals. Its structural features make it suitable for the synthesis of herbicides and insecticides with improved efficacy and reduced environmental impact. Recent studies have focused on optimizing the synthesis routes to increase yield and purity, thereby making it more cost-effective for large-scale production.

The synthetic methods for preparing 4-chloro-6-(chloromethyl)-2-ethylpyrimidine have been extensively studied. One common approach involves the reaction of 2-ethylnicotinonitrile with chloroacetyl chloride followed by cyclization to form the pyrimidine ring. This method has been refined over the years to improve yield and reduce side reactions. Alternative synthetic routes have also been explored to enhance sustainability and reduce environmental impact.

The physical properties of 4-chloro-6-(chloromethyl)-2-ethylpyrimidine are well-documented. It is a solid at room temperature with a melting point ranging from 85°C to 87°C. The compound is soluble in common organic solvents such as dichloromethane, acetone, and ethanol but has limited solubility in water. These properties make it suitable for various chemical reactions and purification techniques.

Safety considerations are crucial when handling 4-chloro-6-(chloromethyl)-2-ethylpyrimidine. While it is not classified as a hazardous material, appropriate precautions should be taken to ensure safe handling and storage. Personal protective equipment (PPE) such as gloves, goggles, and lab coats should be worn when working with this compound to prevent skin contact and inhalation.

In conclusion, 4-chloro-6-(chloromethyl)-2-ethylpyrimidine (CAS No. 94170-67-9) is a multifunctional compound with significant potential in various fields. Its unique structural features make it a valuable intermediate in organic synthesis, medicinal chemistry, and agrochemicals. Ongoing research continues to uncover new applications and optimization strategies for this compound, further solidifying its importance in modern chemistry.

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